molecular formula C10H11NS B13604977 2,3-dihydro-1H-indene-2-carbothioamide

2,3-dihydro-1H-indene-2-carbothioamide

Cat. No.: B13604977
M. Wt: 177.27 g/mol
InChI Key: ZCSNKTIYIFSWKJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-carbothioamide is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a carbothioamide group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-2-carbothioamide typically involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carbothioamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted indene derivatives, depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-1H-indene-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-carbothioamide depends on its specific application and the target molecule or pathway. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-2-carboxylic acid: A precursor in the synthesis of 2,3-dihydro-1H-indene-2-carbothioamide.

    2,3-Dihydro-1H-indene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    Indane: The parent hydrocarbon structure without any functional groups.

Uniqueness

This compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research applications.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2,3-dihydro-1H-indene-2-carbothioamide

InChI

InChI=1S/C10H11NS/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12)

InChI Key

ZCSNKTIYIFSWKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=S)N

Origin of Product

United States

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